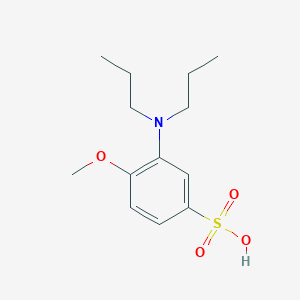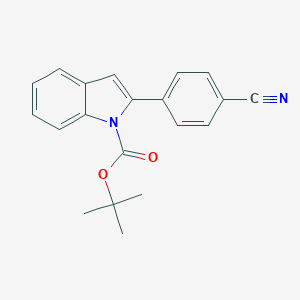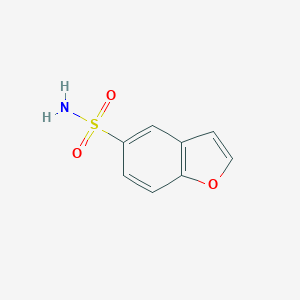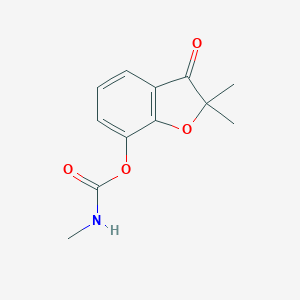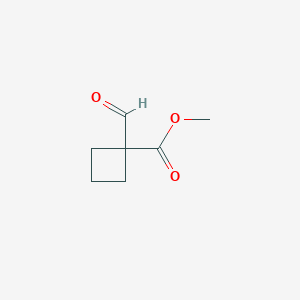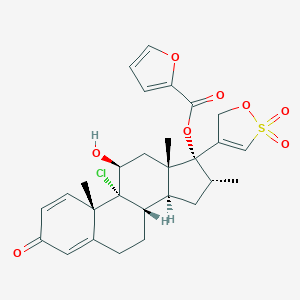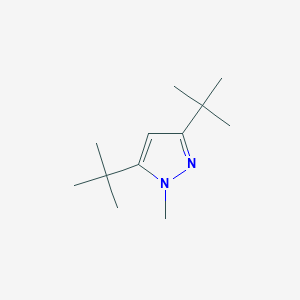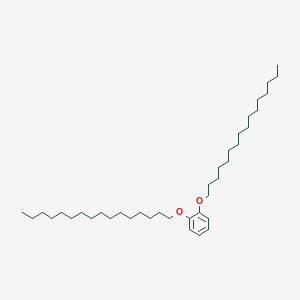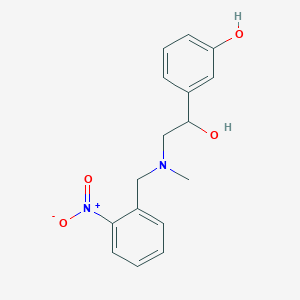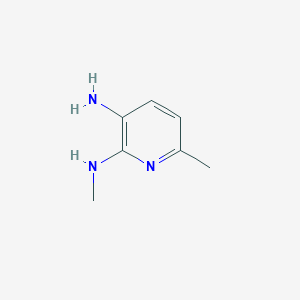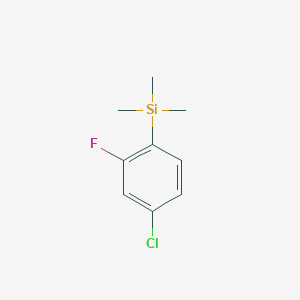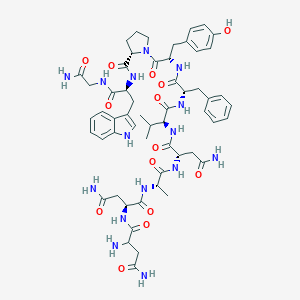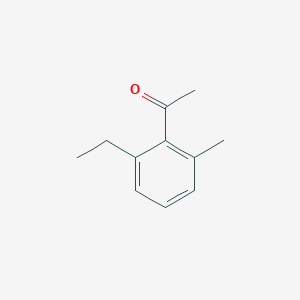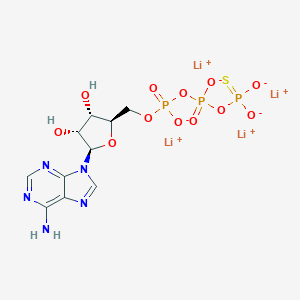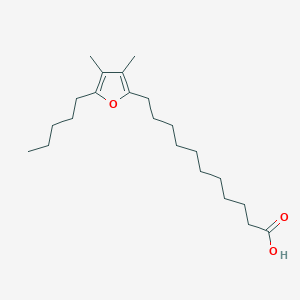
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid
Overview
Description
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid, also known as F6 furan fatty acid, is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position . They are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid is C22H38O3 . The structure consists of a furan moiety with a carboxylalkyl chain in the 2-position and an alkyl chain in the 5-position .Scientific Research Applications
Photooxidative Degradation in Dried Herbs and Vegetables
Research conducted by Sigrist, Manzardo, and Amadó (2002) investigated the impact of light exposure on the formation of dimethyl furan fatty acid (DiMeFFA) degradation products in dried herbs and vegetables. It was found that exposure to light led to the formation of several degradation products, including 3,4-dimethyl-5-pentyliden-2(5H)-furanone and 3,4-dimethyl-5-pentyl-2(5H)-furanone. This study highlighted the occurrence of these compounds in various herbs and vegetables, previously unreported, demonstrating the importance of light exposure in the photooxidative degradation of DiMeFFA in food products (Sigrist, Manzardo, & Amadó, 2002).
Synthesis of Biobased Polymers
Cruz-Izquierdo et al. (2015) explored the synthesis of furan oligoesters via polytransesterification of dimethyl furan-2,5-dicarboxylate and linear α, ω-aliphatic diols using immobilized lipase B. This study focused on creating biobased polymers and materials, demonstrating the potential application of furan derivatives, including dimethyl furan compounds, in sustainable polymer production (Cruz-Izquierdo et al., 2015).
Biological Activity in Sunflower Seedlings
Buryi et al. (2019) investigated the synthesis of compounds related to 3,4-dimethyl-5-pentyl-2-furanundecanoic acid and evaluated their biological activity. They found that some of these synthesized compounds stimulated the growth of sunflower seedlings. This research contributes to the understanding of the potential applications of furan derivatives in promoting plant growth (Buryi et al., 2019).
Development of Biobased Superpolymers
Guidotti et al. (2020) focused on synthesizing fully biobased homopolyesters of 2,5-furandicarboxylic acid, which is structurally similar to 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid. This research demonstrated the potential of these materials in developing sustainable packaging materials with different functional properties, from rigid to flexible, thus highlighting the versatility of furan-based compounds in material science (Guidotti et al., 2020).
properties
IUPAC Name |
11-(3,4-dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O3/c1-4-5-12-15-20-18(2)19(3)21(25-20)16-13-10-8-6-7-9-11-14-17-22(23)24/h4-17H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTXSZNBSIMKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553387 | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
CAS RN |
57818-36-7 | |
| Record name | 12,15-Epoxy-13,14-dimethyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-(3,4-Dimethyl-5-pentylfuran-2-yl)undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031126 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



